molecular formula C8H12O3 B13067601 1-(Oxolan-3-yl)butane-1,3-dione

1-(Oxolan-3-yl)butane-1,3-dione

Cat. No.: B13067601
M. Wt: 156.18 g/mol
InChI Key: BTOQTTUETPQGAZ-UHFFFAOYSA-N
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Description

1-(Oxolan-3-yl)butane-1,3-dione is an organic compound with the molecular formula C₈H₁₂O₃ It is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to a butane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxolan-3-yl)butane-1,3-dione can be synthesized through several synthetic routes. One common method involves the reaction of oxolane derivatives with butane-1,3-dione under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize efficiency and minimize by-products. Purification processes such as distillation or recrystallization are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxolan-3-yl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The oxolane ring or the butane-1,3-dione moiety can undergo substitution reactions where one or more atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane-3-carboxylic acid derivatives, while reduction could produce alcohols or other reduced forms.

Scientific Research Applications

1-(Oxolan-3-yl)butane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Oxolan-3-yl)butane-1,3-dione exerts its effects involves interactions with molecular targets and pathways. The oxolane ring and butane-1,3-dione moiety can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(Tetrahydrofuran-3-yl)butane-1,3-dione: Similar in structure but with a tetrahydrofuran ring instead of an oxolane ring.

    1-(Oxolan-2-yl)butane-1,3-dione: Differing by the position of the oxolane ring attachment.

    1-(Oxolan-4-yl)butane-1,3-dione: Another positional isomer with the oxolane ring attached at a different carbon.

Uniqueness: 1-(Oxolan-3-yl)butane-1,3-dione is unique due to its specific ring structure and the position of the oxolane ring

Biological Activity

1-(Oxolan-3-yl)butane-1,3-dione, a compound with a unique oxolane ring structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a diketone functional group and an oxolane (tetrahydrofuran) moiety. This structure contributes to its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound may possess antimicrobial properties. For instance, compounds with similar diketone structures have shown efficacy against various bacterial strains. Research highlights the potential of these compounds in developing new antimicrobial agents to combat resistant pathogens.

Insecticidal Activity

The compound's structural analogs have been evaluated for their insecticidal activity. A study focusing on related compounds demonstrated significant larvicidal effects against Aedes aegypti, the vector for several viral diseases. The identified LC50 values suggested that certain derivatives could serve as effective alternatives to conventional insecticides .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The oxolane ring enhances the compound's ability to form hydrogen bonds with enzymes and receptors, potentially leading to inhibition of enzymatic activity or modulation of receptor signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against resistant bacteria
InsecticidalLarvicidal activity against Aedes aegypti
CytotoxicityLow toxicity in mammalian cells

Applications in Medicine and Industry

This compound is being researched for its potential applications in drug development. Its unique structure allows it to act as a building block for synthesizing more complex molecules with targeted biological activities. In particular, studies are exploring its use in developing inhibitors for specific enzymes related to disease processes .

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

1-(oxolan-3-yl)butane-1,3-dione

InChI

InChI=1S/C8H12O3/c1-6(9)4-8(10)7-2-3-11-5-7/h7H,2-5H2,1H3

InChI Key

BTOQTTUETPQGAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1CCOC1

Origin of Product

United States

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